(2-(1H-indol-2-yl)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(1H-indol-2-yl)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H18N4O3S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Research has shown that related organic compounds, such as [4-(4-aminobenzoyl) piperazin-1-yl)(furan-2-yl) methanone (4-4-ABPFM) and [4-(4-aminophenyl) piperazin-1-yl)(furan-2-yl) methanone (4-4-APFM), have been investigated for their corrosion inhibition properties on mild steel in acidic media. These compounds were synthesized through condensation and reduction reactions and characterized by Fourier transform infrared spectroscopy (FT-IR). Electrochemical tests confirmed their effectiveness as corrosion inhibitors, with efficiencies up to 80% for 4-4-ABPFM and 73% for 4-4-APFM. These inhibitors were found to behave as mixed inhibitors with dominant cathodic inhibition, and their adsorption on mild steel surfaces followed the Langmuir adsorption isotherm, suggesting the formation of protective thin-layer films on the surface (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Antimicrobial Activity
A novel series of compounds, including variations of the specified molecule, were synthesized and evaluated for their antimicrobial activity. These compounds were characterized using various analytical techniques and tested against a range of bacterial and fungal strains. The results indicated variable and modest antimicrobial activities for these synthesized compounds, highlighting their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anti-mycobacterial Chemotypes
Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new chemotypes with potential anti-mycobacterial activity. A study prepared thirty-six structurally diverse compounds and subjected them to in vitro testing against the Mycobacterium tuberculosis H37Rv strain. Several compounds demonstrated significant anti-mycobacterial potential with minimal inhibitory concentrations (MICs) in the low μM range, indicating their potential as novel anti-tubercular agents (Pancholia et al., 2016).
Mechanism of Action
Target of action
The compound contains an indole moiety, which is a common structure in many bioactive molecules. Indole derivatives have been found to bind with high affinity to multiple receptors .
Mode of action
The interaction of indole derivatives with their targets can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
The specific pathways affected by this compound would depend on its exact targets. Given the wide range of activities associated with indole derivatives, it could potentially impact a variety of biochemical pathways .
Pharmacokinetics
Indole derivatives are generally well-absorbed and can have good bioavailability .
Result of action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
furan-2-yl-[4-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c26-20(24-7-9-25(10-8-24)21(27)18-6-3-11-28-18)17-13-29-19(23-17)16-12-14-4-1-2-5-15(14)22-16/h1-6,11-13,22H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYNSGBCGWRSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CSC(=N3)C4=CC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.